Fmoc-4-Nitro-L-Homophe
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Overview
Description
Fmoc-4-Nitro-L-Homophe is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is characterized by the presence of a nitro group on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of Fmoc-4-Nitro-L-Homophe follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of this compound, especially when integrated into solid-phase peptide synthesis (SPPS) protocols .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-Nitro-L-Homophe undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Fmoc-4-Nitro-L-Homophe is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines. Its stability under acidic conditions makes it suitable for use in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its fluorescent properties allow for easy detection and analysis .
Medicine
The compound is used in the development of peptide-based drugs and diagnostic tools. Its ability to form stable hydrogels makes it useful in drug delivery systems and tissue engineering .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-4-Nitro-L-Homophe involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and regenerates the free amine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the nitro group.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a nitro group.
Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-4-Nitro-L-Homophe is unique due to the presence of the nitro group, which can influence its reactivity and applications. The nitro group can participate in various chemical reactions, making this compound versatile for different synthetic and research applications .
Properties
Molecular Formula |
C25H22N2O6 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)23(14-11-16-9-12-17(13-10-16)27(31)32)26-25(30)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
LNECVLOZWPLURT-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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